Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate
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Overview
Description
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a fluorinated derivative of tetrahydroquinoline. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylate group at the 8th position on the quinoline ring. The incorporation of fluorine into organic molecules often enhances their biological activity and stability, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to promote cyclization, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the fluorine atom.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- 8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline
- Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
Uniqueness
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the specific positioning of the fluorine atom and the carboxylate group, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12FNO2 |
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Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3 |
InChI Key |
RUJHZVPDMFGSII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NCCC2)F |
Origin of Product |
United States |
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